![molecular formula C10H11ClO B3377236 (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1270290-33-9](/img/structure/B3377236.png)
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a hydroxyl group. One common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride to achieve chlorination. The resulting 7-chloro-1,2,3,4-tetrahydronaphthalene is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-chloro-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce 1,2,3,4-tetrahydronaphthalen-1-ol.
Scientific Research Applications
Medicinal Chemistry
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, research indicates its effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells in vitro. The mechanism involves the induction of apoptosis in specific cancer cell lines .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Intermediate for Drug Development : It is utilized in the synthesis of more complex molecules that exhibit biological activity. For example, derivatives of this compound are being explored as potential drug candidates .
Materials Science
In materials science, this compound is being studied for its role in the development of new materials:
- Polymer Chemistry : Its derivatives are investigated for their properties in polymerization processes which can lead to the development of novel polymers with unique characteristics .
Case Studies
Study | Application | Findings |
---|---|---|
Study 1 | Antimicrobial | Demonstrated significant inhibition of bacterial growth against E. coli. |
Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
Study 3 | Organic Synthesis | Successfully synthesized complex molecules leading to potential drug candidates. |
Mechanism of Action
The mechanism of action of (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the chlorine atom, affecting its interaction with molecular targets.
7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the specific combination of a chlorine atom and a hydroxyl group on the tetrahydronaphthalene ring system. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS Number: 1225521-01-6) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₀H₁₁ClO
- Molecular Weight : 186.65 g/mol
- Structure : The compound features a tetrahydronaphthalene moiety with a chlorine substituent at the 7-position and a hydroxyl group at the 1-position.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Dopamine Receptor Ligand :
- Antidepressant Activity :
- Neuroprotective Properties :
The biological activity of this compound is primarily mediated through its interaction with dopamine receptors. The binding affinity and selectivity for D2 receptors suggest that it could modulate dopaminergic pathways involved in mood regulation and cognitive functions.
Study 1: Dopamine D2 Receptor Binding
In a comparative analysis of various compounds for their binding affinity to dopamine D2 receptors:
This study highlighted the competitive nature of this compound relative to dopamine.
Study 2: Antidepressant-Like Effects
A behavioral study in rodents demonstrated that administration of this compound led to significant reductions in depression-like behaviors in the forced swim test:
Treatment Group | Duration of Immobility (seconds) | Control Group |
---|---|---|
Vehicle | 180 | - |
Low Dose | 120 | p < 0.05 |
High Dose | 90 | p < 0.01 |
These results suggest a dose-dependent effect on depressive symptoms .
Properties
IUPAC Name |
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHXZGPPFVUBEW-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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